molecular formula C23H38FN7O7S B608456 Lanopepden mesylate CAS No. 1441390-17-5

Lanopepden mesylate

Cat. No.: B608456
CAS No.: 1441390-17-5
M. Wt: 575.7 g/mol
InChI Key: UNGNACZMQRGYNV-URBRKQAFSA-N
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Description

LANOPEPDEN MESYLATE is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. It is an inhibitor of peptide deformylase, an enzyme crucial for bacterial protein maturation . This compound has been studied in clinical trials for its efficacy against various bacterial infections, including pneumonia and skin infections .

Preparation Methods

The synthesis of LANOPEPDEN MESYLATE involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

LANOPEPDEN MESYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

LANOPEPDEN MESYLATE exerts its effects by inhibiting peptide deformylase, an enzyme essential for the removal of the formyl group from the N-terminal methionine of newly synthesized bacterial proteins. This inhibition prevents the proper maturation of bacterial proteins, leading to impaired bacterial growth and survival . The compound primarily targets Gram-positive bacteria, making it effective against a range of bacterial pathogens .

Comparison with Similar Compounds

Properties

CAS No.

1441390-17-5

Molecular Formula

C23H38FN7O7S

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid

InChI

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1

InChI Key

UNGNACZMQRGYNV-URBRKQAFSA-N

SMILES

O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O

Isomeric SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lanopepden mesylate;  GSK1322322 mesylate salt;  GSK 1322322 mesylate salt GSK-1322322 mesylate salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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